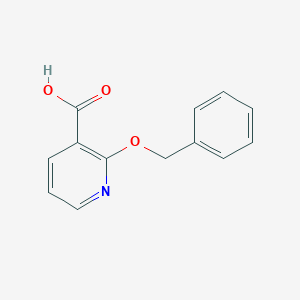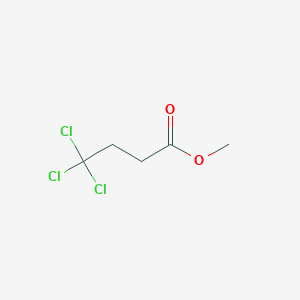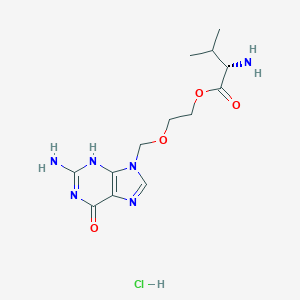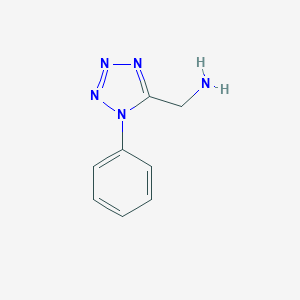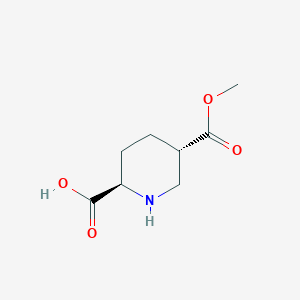
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is also known as L-Trans-2,5-Piperidine-dicarboxylic acid, which is a derivative of piperidine.
作用機序
The exact mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems.
生化学的および生理学的効果
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also enhances the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
One of the main advantages of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid for lab experiments is its high potency and selectivity. This compound has been found to exhibit a dose-dependent effect on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid. One of the most promising areas of research is the development of new derivatives of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
合成法
The synthesis method of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves the reaction of L-glutamic acid with piperidine in the presence of a dehydrating agent. This reaction leads to the formation of the intermediate compound, which is further treated with methoxycarbonyl chloride to yield the final product.
科学的研究の応用
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
145012-49-3 |
|---|---|
製品名 |
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid |
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
InChIキー |
ZDAGAXAGFIRGGV-NTSWFWBYSA-N |
異性体SMILES |
COC(=O)[C@H]1CC[C@@H](NC1)C(=O)O |
SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
正規SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
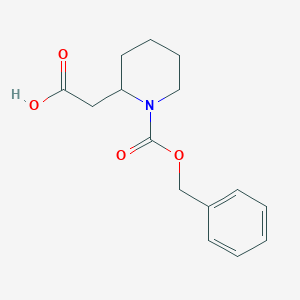
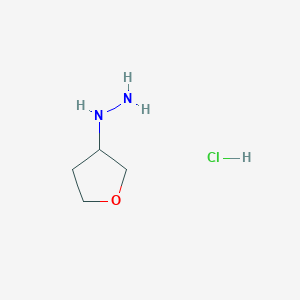

![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)
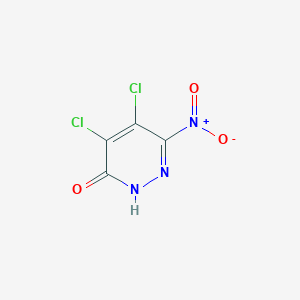
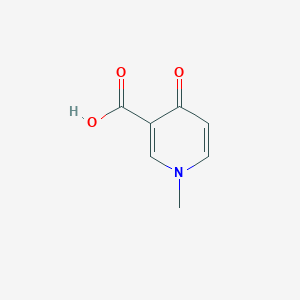
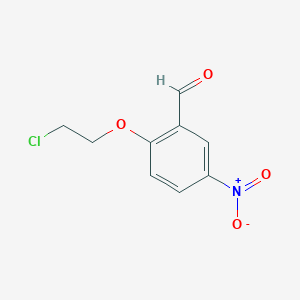
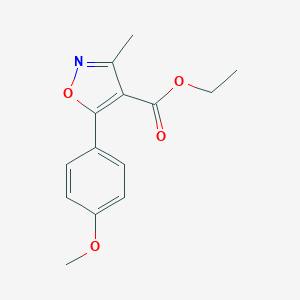
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)
